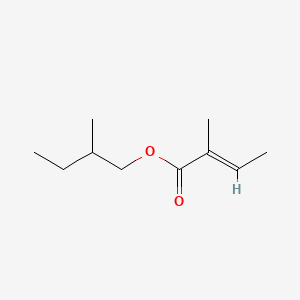

2-Methylbutyl (E)-(+)-2-methylisocrotonate

Description

Contextualization within Ester Chemistry and Natural Product Research

2-Methylbutyl (E)-(+)-2-methylisocrotonate, also known by its synonym 2-methylbutyl tiglate, is an ester distinguished by its specific stereochemistry. Esters, a class of organic compounds derived from the reaction of an acid and an alcohol, are widespread in nature, contributing significantly to the aromas and flavors of fruits and flowers. baseformula.com The study of such esters is a cornerstone of natural product chemistry, which seeks to isolate, identify, and synthesize compounds from natural sources.

This particular ester is a prominent volatile constituent of the essential oil of Roman chamomile (Chamaemelum nobile). mecklenburghsquaregarden.org.ukresearchgate.net The essential oil of Roman chamomile has been a subject of study for over a century due to its extensive use in traditional medicine and aromatherapy. aromaticstudies.comquinessence.com The investigation of its chemical composition has revealed a complex mixture of compounds, with esters of angelic and tiglic acid being major components. mecklenburghsquaregarden.org.uk

The general chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 61692-80-6 |

| Appearance | Colorless liquid |

| Odor Profile | Fruity, floral, herbal, chamomile, apple |

This table presents key chemical and physical properties of this compound.

Importance of Stereochemical Configuration: The (E)-(+) Isomer

The nomenclature of this compound precisely defines its stereochemistry, which is crucial to its chemical and biological identity. The "(E)" designation refers to the configuration around the carbon-carbon double bond in the 2-methylisocrotonate (or tiglate) portion of the molecule, indicating a trans arrangement. The "(+)" notation, or dextrorotatory, refers to the chiral center in the 2-methylbutyl alcohol moiety, specifying the direction in which it rotates plane-polarized light.

Stereoisomerism plays a pivotal role in the biological activity and sensory perception of molecules. While direct comparative studies on the sensory and biological properties of the individual enantiomers of 2-methylbutyl tiglate are not extensively documented in publicly available research, the significance of chirality in similar compounds is well-established. For instance, studies on other chiral esters have demonstrated that different enantiomers can elicit distinct sensory responses and possess varying biological activities. nih.gov The specific stereochemistry of naturally occurring compounds is often a result of highly selective enzymatic pathways within the organism.

Historical and Current Research Landscape for Related Compounds

The scientific investigation of the components of Roman chamomile oil has a long history, dating back to early analyses of essential oils. aromaticstudies.com These initial studies laid the groundwork for the later identification of a diverse array of esters. Research has shown that the essential oil of Chamaemelum nobile is rich in esters of angelic acid and its geometric isomer, tiglic acid. mecklenburghsquaregarden.org.uk

A variety of esters of these acids with different alcohols have been identified in chamomile oil. The table below lists some of the major ester constituents found in Roman chamomile oil, alongside 2-methylbutyl tiglate.

| Compound Name | Chemical Formula | Typical Percentage in Roman Chamomile Oil |

| Isobutyl angelate | C9H16O2 | 36.3–38.5% |

| 2-Methylbutyl angelate | C10H18O2 | 18.2–20.3% |

| Isoamyl angelate | C10H18O2 | 15.5–20.5% |

| Isobutyl butyrate | C8H16O2 | 5.1–6.2% |

This interactive table showcases the major ester components of Roman chamomile essential oil, highlighting the prevalence of angelate esters. researchgate.net

Current research continues to explore the chemical composition and potential applications of these and other related natural esters. Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have enabled detailed characterization of the volatile profiles of various chamomile chemotypes. quinessence.com Furthermore, ongoing research into the synthesis of chiral compounds provides pathways to produce specific stereoisomers for further study. The synthesis of homochiral R-(+)-2-methyl-1-butanol, a key precursor for the title compound, has been a subject of academic investigation. The esterification of this chiral alcohol with tiglic acid or its derivatives represents a synthetic route to this compound.

Structure

3D Structure

Properties

CAS No. |

97752-27-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-methylbutyl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-8(3)7-12-10(11)9(4)6-2/h6,8H,5,7H2,1-4H3/b9-6+ |

InChI Key |

DEJJNOHKWLTTKE-RMKNXTFCSA-N |

Isomeric SMILES |

CCC(C)COC(=O)/C(=C/C)/C |

Canonical SMILES |

CCC(C)COC(=O)C(=CC)C |

Origin of Product |

United States |

Ii. Chemical Synthesis and Stereoselective Methodologies

Strategies for Total Synthesis of 2-Methylbutyl (E)-(+)-2-methylisocrotonate

The total synthesis of this target ester is primarily approached through the convergent coupling of two key fragments: a chiral alcohol, (S)-2-methylbutan-1-ol, and an unsaturated carboxylic acid, (E)-2-methyl-2-butenoic acid (commonly known as tiglic acid). The primary challenge lies in obtaining the chiral alcohol in high enantiomeric excess and ensuring the retention of the (E)-geometry of the double bond during the esterification process.

Enantioselective pathways are designed to create the chiral center in the 2-methylbutyl portion of the molecule with a specific three-dimensional arrangement. A prominent strategy involves the asymmetric reduction of a prochiral ketone, such as 2-methylbutanal, using chiral reducing agents or catalysts. While direct asymmetric synthesis of the final ester is complex, the focus often lies on the synthesis of the chiral alcohol precursor.

Another advanced approach involves the use of bifunctional allylboron reagents in carbonyl addition reactions. Although not directly applied to this specific target in the reviewed literature, the enantioselective synthesis of related structures like (E)-2-methyl-1,5-pentenediols has been achieved with high diastereoselectivity and enantioselectivity through an allene (B1206475) hydroboration-double allylboration reaction sequence. nih.gov This methodology highlights the potential for creating chiral centers with concurrent control over olefin geometry.

Chemoenzymatic methods offer a powerful and environmentally benign alternative for obtaining enantiomerically pure compounds. For the synthesis of this compound, the key step amenable to biocatalysis is the resolution of racemic 2-methylbutan-1-ol.

Dynamic kinetic resolution (DKR) is a particularly efficient chemoenzymatic strategy. nih.govnih.gov In this process, a racemic alcohol is subjected to enzymatic acylation, typically using a lipase (B570770), in the presence of a metal catalyst that racemizes the unreacted enantiomer in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product. For instance, a lipase from Candida antarctica (CAL-B) can selectively acylate one enantiomer of 2-methylbutan-1-ol, while a ruthenium-based catalyst can continuously racemize the remaining alcohol, leading to a high yield of the desired enantiomerically pure ester. researchgate.net

| Chemoenzymatic Resolution of 2-Methylbutan-1-ol | |

| Method | Dynamic Kinetic Resolution (DKR) |

| Enzyme | Lipase (e.g., Candida antarctica Lipase B) |

| Racemization Catalyst | Ruthenium-based complexes |

| Acyl Donor | Activated esters (e.g., isopropenyl acetate) |

| Product | Enantiomerically pure 2-methylbutyl ester |

| Theoretical Yield | up to 100% |

Asymmetric catalysis is pivotal in modern organic synthesis for establishing stereocenters with high efficiency. In the context of synthesizing this compound, asymmetric catalysis can be applied to generate the chiral alcohol precursor, (S)-2-methylbutan-1-ol. For example, the asymmetric hydrogenation of prochiral ketones or the hydrosilylation of ketones followed by hydrolysis, using chiral transition metal complexes (e.g., those based on rhodium, ruthenium, or iridium with chiral ligands), can afford the desired chiral alcohol with high enantioselectivity.

Furthermore, asymmetric conjugate additions catalyzed by cinchona alkaloids have been shown to be effective in the synthesis of chiral aldehydes, which can serve as precursors to chiral alcohols. nih.gov While a direct application to the synthesis of the target ester is not explicitly detailed in the literature, these methods represent the state-of-the-art in the enantioselective synthesis of chiral building blocks.

Chiral Precursor Derivation and Utilization

The stereochemistry of the final product is directly dependent on the chirality of the starting materials. Therefore, the synthesis and use of chiral precursors are of utmost importance.

The synthesis of the chiral alcohol, (S)-2-methylbutan-1-ol, is a key focus. One established method is the boronic ester homologation approach. sciforum.net This multi-step synthesis starts from readily available materials and utilizes a chiral auxiliary, such as (S,S)-1,2-dicyclohexyl-1,2-ethanediol (DICHED), to control the stereochemical outcome of the carbon chain extension, ultimately yielding the desired homochiral alcohol with high enantiomeric excess. sciforum.net

The other key precursor is (E)-2-methyl-2-butenoic acid (tiglic acid). This compound is commercially available or can be synthesized through various methods, including the isomerization of angelic acid or via condensation reactions. The (E)-geometry of the double bond is generally stable under standard esterification conditions.

The chiral alcohol, (S)-2-methylbutan-1-ol, is the primary source of stereocontrol in the synthesis of this compound. nih.govwikipedia.orgebi.ac.uknih.gov The esterification reaction itself, which forms the final product, is typically not stereoselective at the alcohol's chiral center. Therefore, the enantiomeric purity of the final ester is directly determined by the enantiomeric purity of the chiral alcohol used as the starting material.

The general synthetic route involves the reaction of enantiomerically pure (S)-2-methylbutan-1-ol with tiglic acid or one of its activated derivatives (e.g., acyl chloride or anhydride). Standard esterification catalysts, such as a strong acid (for Fischer esterification) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed.

| Key Precursors for Synthesis | |

| Chiral Alcohol | (S)-2-methylbutan-1-ol |

| Unsaturated Acid | (E)-2-methyl-2-butenoic acid (Tiglic Acid) |

| Esterification Method | Fischer Esterification, Acyl Chloride Method, etc. |

The careful selection and synthesis of the chiral alcohol precursor are paramount to achieving the desired (S)-configuration in the final ester product, which corresponds to the (+) enantiomer of 2-Methylbutyl (E)-2-methylisocrotonate.

Optimization of Esterification and Isomer Control

The synthesis of this compound is a precise process where control over the final product's stereochemistry is paramount. The compound's structure contains two key stereochemical features: the (E) configuration of the carbon-carbon double bond and the (+) chirality of the 2-methylbutyl group, which corresponds to the (S)-configuration. Optimization of the esterification process focuses on maximizing the yield of this specific isomer while minimizing the formation of others.

The construction of this compound relies on the careful selection of stereochemically pure starting materials and reaction conditions that preserve their configurations.

Stereoselectivity from Precursors: The most direct synthetic route involves the esterification of (E)-2-methylbut-2-enoic acid (tiglic acid) with (+)-2-methyl-1-butanol ((S)-2-methyl-1-butanol). The stereochemical integrity of the final product is dictated by the purity of these precursors.

(S)-2-Methyl-1-butanol: The chiral alcohol moiety is crucial for the desired biological activity. This starting material must be of high enantiomeric purity. orgsyn.org The synthesis of the (R)-(+)-enantiomer, which is not commercially common, can be achieved in multiple steps from other chiral sources, while the (S)-(-)-enantiomer is more readily available. sciforum.net The use of enzyme-catalyzed kinetic resolution is a prevalent method for obtaining enantiomerically pure alcohols. encyclopedia.pubmdpi.com Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted, enantiopure alcohol. encyclopedia.pub

(E)-2-Methylbut-2-enoic acid (Tiglic Acid): The geometry of the double bond is established by using tiglic acid as the acyl donor. Tiglic acid is the thermodynamically more stable trans-isomer compared to its cis-counterpart, angelic acid. wikipedia.org Its synthesis can be achieved from 2-butanone (B6335102) via the corresponding cyanohydrin, followed by hydrolysis and dehydration using a strong acid like sulfuric acid, a method that favors the formation of the stable (E)-isomer.

Table 1: Key Precursors and their Stereochemical Contribution

| Precursor Compound | IUPAC Name | Role in Synthesis | Key Stereochemical Feature |

| (+)-2-Methyl-1-butanol | (S)-2-Methyl-1-butanol | Alcohol Component | (S)-configuration at C2 |

| Tiglic Acid | (E)-2-Methylbut-2-enoic acid | Acyl Donor | (E)-configuration of C=C bond |

A critical aspect of synthesizing this compound is controlling the geometry of the double bond to exclusively form the (E)-isomer (a tiglate) and prevent the formation of the (Z)-isomer (an angelate). Angelic acid and its esters are the geometric isomers of tiglic acid and its esters. wikipedia.org

Thermodynamic vs. Kinetic Control: Tiglic acid is more thermodynamically stable than angelic acid. drugfuture.com This stability generally extends to their respective esters. Consequently, reaction conditions that allow for equilibrium to be reached will favor the formation of the (E)-tiglate ester. Prolonged heating in the presence of acid or certain catalysts can promote the isomerization of any formed (Z)-angelate to the more stable (E)-tiglate. drugfuture.com However, some synthetic methods might kinetically favor the (Z)-isomer, making the post-synthesis control crucial.

Catalysis and Reaction Conditions: The choice of catalyst and reaction conditions plays a significant role in maintaining the (E)-geometry of the double bond.

Acid Catalysis: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts for Fischer esterification. masterorganicchemistry.com These conditions can also facilitate the isomerization of the less stable (Z)-isomer to the more stable (E)-isomer, thus driving the product mixture towards the desired stereochemistry. drugfuture.com

Isomerization Techniques: If a mixture of (E) and (Z) esters is formed, specific procedures can be employed to isomerize the unwanted (Z)-isomer. A process of isomerization-distillation has been described where a mixture of tiglate and angelate esters is heated with an organic sulfinic acid. google.com The lower-boiling, less stable angelic acid ester can be continuously distilled off, which shifts the equilibrium and drives the conversion of the tiglic acid ester to the angelic acid ester. google.com Conversely, to favor the tiglate, conditions are set to allow the system to reach thermal equilibrium, where the more stable tiglate form, will predominate. google.com Photochemical methods, involving irradiation in the presence of a catalyst, can also be used to interconvert (Z) and (E) isomers of α,β-unsaturated esters. researchgate.net

Table 2: Factors Influencing (E)/(Z) Isomer Ratio in Ester Synthesis

| Factor | Condition Favoring (E)-Isomer (Tiglate) | Rationale |

| Starting Material | High purity (E)-2-methylbut-2-enoic acid (Tiglic Acid) | The geometry of the precursor directly dictates the initial product geometry. |

| Reaction Temperature | Higher temperatures, allowing for thermal equilibrium | The (E)-isomer is the more thermodynamically stable product. drugfuture.com |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) or specific Lewis acids | Can catalyze the isomerization of the (Z)-isomer to the more stable (E)-isomer. drugfuture.comgoogle.com |

| Reaction Time | Prolonged reaction time | Allows the reaction mixture to reach thermodynamic equilibrium, favoring the (E)-isomer. drugfuture.com |

| Isomer Separation/Conversion | Isomerization-distillation or photochemical isomerization | Can be used to either separate isomers or convert the unwanted (Z)-isomer to the desired (E)-form. google.comresearchgate.net |

Iii. Natural Occurrence, Biosynthesis, and Biogenesis

Phytochemical Investigations and Distribution in Biological Systems

Phytochemical analyses have identified 2-Methylbutyl (E)-(+)-2-methylisocrotonate as a constituent of various plant essential oils, most notably in members of the Asteraceae family. The essential oil of Roman chamomile (Chamaemelum nobile) is a significant source of this compound and its isomers. cabidigitallibrary.orgjmaterenvironsci.comnih.gov The effective substances in Roman chamomile oil include a variety of esters derived from angelic and tiglic acids combined with C4-C6 aliphatic alcohols. cabidigitallibrary.org

Investigations into the chemical composition of Roman chamomile oil have consistently reported the presence of esters of angelic acid (the Z-isomer) and tiglic acid (the E-isomer). Specifically, 2-methylbutyl angelate is a frequently identified major component, with its concentration varying in oils from different geographic locations. jmaterenvironsci.comresearchgate.net For instance, oils from Montenegro have been found to contain up to 20.3% 2-methylbutyl angelate. jmaterenvironsci.com Alongside angelates, tiglate esters such as isoamyl tiglate and hexyl tiglate are also present, indicating the co-occurrence of the necessary biosynthetic machinery to produce both isomeric forms. cabidigitallibrary.orgresearchgate.net

Table 1: Identification of 2-Methylbutyl Angelate/Tiglate in Chamaemelum nobile Essential Oil

| Source Location | Compound Identified | Concentration (%) | Reference |

|---|---|---|---|

| Montenegro | 2-methylbutyl angelate | 20.3 | jmaterenvironsci.com |

| Bulgaria | 2-methylbutyl angelate | 18.71 | researchgate.net |

| France | 2-methyl butyl angelate | 17.4 | jmaterenvironsci.com |

| General | Isoamyl tiglate | up to 1.2 | researchgate.net |

| General | Hexyl tiglate | Present | cabidigitallibrary.org |

While most prominently documented in Chamaemelum nobile, esters derived from 2-methylbutanoic acid have also been detected in other plants, such as Artemisia annua (sweet wormwood). ni.ac.rs Analysis of A. annua essential oil led to the identification of artemisyl 2-methylbutanoate, confirming the plant's ability to produce the 2-methylbutanoate moiety. ni.ac.rs However, the composition of A. annua essential oil is known to be highly variable depending on geographical origin, genetics, and growth stage, with major components often being camphor, artemisia ketone, or 1,8-cineole. nih.govresearchgate.netupdatepublishing.comnih.gov The direct identification of this compound in Artemisia annua is less consistently reported than in Roman chamomile. The primary medicinal interest in A. annua has historically been the sesquiterpene lactone artemisinin, used in malaria treatment. nih.gov

Elucidation of Biosynthetic Pathways and Metabolic Routes

The biosynthesis of this compound involves the convergence of two distinct metabolic pathways to form its two constituent parts: the alcohol moiety (2-methyl-1-butanol) and the acyl moiety (tiglyl-CoA).

The branched-chain amino acid L-isoleucine serves as the primary precursor for both the alcohol and the acid components of the ester. wikipedia.orgresearchgate.net

Formation of the Alcohol Moiety (2-Methyl-1-butanol): The biosynthesis of 2-methyl-1-butanol (B89646), a type of fusel alcohol, occurs via the Ehrlich pathway, a common route in microorganisms and also present in plants. researchgate.netresearchgate.netmanchester.ac.uk In this pathway, L-isoleucine undergoes transamination to form α-keto-β-methylvalerate. This α-keto acid is then decarboxylated to produce 2-methylbutanal, which is subsequently reduced by an alcohol dehydrogenase to yield 2-methyl-1-butanol. nih.gov

Formation of the Acyl Moiety (Tiglic Acid): The biosynthesis of tiglic acid also starts from L-isoleucine. wikipedia.org The amino acid is converted through several intermediates to tiglyl-CoA. wikipedia.org This thioester is the activated form of tiglic acid required for esterification. The formation of the (E)-double bond of tiglic acid is a key enzymatic step, distinguishing it from its (Z)-isomer, angelic acid, which can also be derived from isoleucine.

The final and decisive step in the formation of this compound is catalyzed by enzymes known as alcohol acyltransferases (AATs). frontiersin.orgnih.gov These enzymes belong to the BAHD superfamily of acyltransferases. frontiersin.org

The general mechanism involves the condensation of an alcohol with an acyl-CoA thioester. nih.gov In this specific case, an AAT enzyme facilitates the transfer of the tiglyl group from tiglyl-CoA to the hydroxyl group of 2-methyl-1-butanol, releasing coenzyme A and forming the final ester product. researchgate.net

AATs exhibit broad substrate specificity, meaning they can often utilize a range of different alcohols and acyl-CoAs. nih.gov This enzymatic flexibility explains the diversity of esters often found in a single plant tissue, such as the variety of angelate and tiglate esters observed in Roman chamomile. cabidigitallibrary.orgjmaterenvironsci.com The expression of AAT genes often increases significantly during fruit ripening and flower development, correlating with the production of volatile esters that contribute to flavor and fragrance. frontiersin.org

The precise name "this compound" specifies two key stereochemical features: the (E)-configuration of the double bond in the acid moiety and the (+)-chirality of the alcohol moiety.

(E)-Configuration: The formation of the trans (E) double bond in tiglic acid, as opposed to the cis (Z) double bond in angelic acid, is determined by the specific enzymes involved in the L-isoleucine degradation pathway. Both isomers are found in nature, sometimes within the same plant, indicating the presence of distinct enzymatic or non-enzymatic mechanisms governing the double bond geometry. wikipedia.org

(+)-Chirality: The alcohol precursor, 2-methyl-1-butanol, is a chiral molecule. The biosynthesis begins with L-isoleucine, which has a defined stereochemistry ((2S, 3S)-isoleucine). The enzymatic cascade that converts L-isoleucine to 2-methyl-1-butanol proceeds stereospecifically, resulting in the formation of an optically active alcohol. The "(+)" designation indicates that the resulting ester rotates plane-polarized light in the dextrorotatory direction, a direct consequence of the stereochemistry of the alcohol precursor produced by the plant's enzymes. While AAT enzymes themselves can sometimes exhibit enantioselectivity, the primary determinant of the final ester's chirality is the stereochemistry of the alcohol substrate provided by the upstream metabolic pathway. mdpi.com

Factors Influencing Natural Production and Accumulation

The biosynthesis and accumulation of this compound, along with structurally similar volatile esters, are not constant processes. They are dynamically regulated by a combination of external environmental cues, intrinsic genetic programming, and the plant's developmental and physiological state. Research into related compounds, particularly the angelate esters found in Roman chamomile (Chamaemelum nobile, syn. Anthemis nobilis), provides significant insights into the complex regulatory networks that govern the production of these natural products.

The production of volatile esters in plants is a complex trait influenced by both the genetic makeup of the plant and the environmental conditions in which it grows. The interplay between these factors dictates the quantity and chemical profile of the essential oils produced.

Genetic Control and Varietal Differences: The genetic background of a plant is a primary determinant of its capacity to produce specific volatile compounds. This is evident from the significant variation in essential oil composition observed among different species and even between different cultivars or chemotypes of the same species. For instance, the essential oil of Roman chamomile (Chamaemelum nobile) is characteristically rich in angelate esters, including 2-methylbutyl angelate, while German chamomile (Matricaria recutita) essential oil is dominated by sesquiterpenes like chamazulene (B1668570) and bisabolol oxides. uni-halle.demdpi.com These distinct chemical profiles are genetically determined and are based on the presence and expression levels of specific enzymes, such as acyltransferases and terpene synthases.

Studies on German chamomile have identified and characterized five terpene synthase (TPS) genes (MrTPS1-5) that are responsible for producing the terpene skeletons which can serve as precursors for the alcohol moiety of esters. nih.govnih.govresearchgate.net The expression of these genes is organ-specific, directly contributing to the different terpene profiles found in the flowers, leaves, and roots. nih.govnih.govresearchgate.net For example, MrTPS3, which produces (+)-germacrene A, and MrTPS4, which produces (E)-β-ocimene, are expressed in the above-ground parts of the plant, including the flower heads where esterification would occur. nih.gov It is highly probable that similar genetically controlled, organ-specific expression of both terpene synthase and acyltransferase genes dictates the production of this compound in the plants where it is found.

Furthermore, integrated metabolomic and transcriptomic analyses in other flowering plants have successfully linked differential gene expression between varieties to their distinct floral scent profiles, underscoring the genetic basis of volatile production. nih.gov Transcription factors, such as those from the MYB family, are known to regulate the expression of these biosynthetic genes, adding another layer of genetic control. nih.govmdpi.com

Environmental Influences: Environmental conditions can significantly modulate the genetically programmed production of volatile esters. Factors such as temperature, light, and even agricultural practices can alter the final yield and composition of these compounds.

Temperature: Growth temperature has a demonstrated effect on flower development and volatile production in the Asteraceae family. In Aster species, lower growth temperatures (17°C) extended the duration of flower development and resulted in larger flower heads compared to higher temperatures (29°C). researchgate.net For German chamomile, post-harvest drying temperature is crucial; lower temperatures and shade-drying preserve the essential oil content, whereas higher temperatures can decrease it. nih.gov Cold storage has also been shown to reduce the levels of several volatile esters in kiwifruit, a process that can be reversed by treatment with the plant hormone ethylene (B1197577). nih.gov This suggests that temperature stress can directly impact the enzymatic activity or gene expression related to ester biosynthesis.

Geographical Location and Soil Conditions: The chemical composition of German chamomile essential oil is known to vary depending on its place of origin, which points to a combined influence of local environmental conditions (e.g., climate, soil type) and the genetic background of the local plant population. nih.govresearchgate.net

Agricultural Treatments: The application of fertilizers can influence the production of essential oils. In a study on German chamomile, treatment with amino acid fertilizers significantly enhanced the essential oil yield in certain cultivars. mdpi.com This indicates that nutrient availability can be a limiting factor in the biosynthesis of these compounds.

The following table summarizes research findings on how different factors modulate the production of related volatile compounds in various plant species.

| Factor | Plant Species | Observed Effect | Reference |

| Genetic | Chamaemelum nobile vs. Matricaria recutita | Different dominant compounds in essential oil (esters vs. sesquiterpenes). | uni-halle.de |

| Genetic | Matricaria recutita | Organ-specific expression of terpene synthase genes (e.g., MrTPS1-5) determines the terpene profile of different plant parts. | nih.govnih.gov |

| Genetic | Lonicera japonica (Honeysuckle) | Transcriptome differences between two varieties correlated with significant variations in their floral scent profiles, particularly in terpenoids and esters. | nih.gov |

| Environmental (Temperature) | Aster sp. | Lower growth temperatures (17°C) increased flower development time and size compared to higher temperatures (29°C). | researchgate.net |

| Environmental (Temperature) | Matricaria recutita | Post-harvest drying at lower temperatures preserved essential oil content better than high-temperature drying. | nih.gov |

| Environmental (Nutrients) | Matricaria recutita | Application of amino acid fertilizers increased essential oil yield in some cultivars. | mdpi.com |

The production of volatile esters is tightly linked to the developmental stage and physiological condition of the plant. These compounds often play specific roles at certain life stages, such as attracting pollinators, and their synthesis is regulated accordingly.

Developmental Stage: The accumulation of angelate esters, including 2-methylbutyl angelate, in Roman chamomile is highly dependent on the plant's developmental phase. A comprehensive study demonstrated a clear trend where the yield of essential oil increased significantly as the plant matured. researchgate.net The yield was lowest during the intensive vegetative growth stage (0.22%) and peaked at the full flowering stage (0.80%). researchgate.net This developmental regulation ensures that the plant allocates metabolic resources to the production of these volatile attractants at the time when they are most needed for reproduction.

Analysis of the essential oil composition at different vegetation phases reveals dynamic changes in the relative abundance of specific esters. This suggests a fine-tuned regulation of the biosynthetic pathways during plant development.

The table below, derived from studies on Chamaemelum nobile, illustrates the change in essential oil yield and the relative content of major angelate esters across different developmental stages.

| Developmental Stage | Essential Oil Yield (%) | 3-Methylpentyl angelate (%) | Methallyl angelate (%) | Isoamyl angelate (%) | Isobutyl angelate (%) | 2-Methylbutyl angelate (%) |

| Intensive Vegetative Growth | 0.22 | 20.11 - 27.56 | 7.28 - 10.33 | 5.57 - 9.02 | 4.84 - 6.79 | 3.11 - 6.32 |

| Budding | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

| Beginning of Flowering | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

| Full Flowering | 0.80 | 20.11 - 27.56 | 7.28 - 10.33 | 5.57 - 9.02 | 4.84 - 6.79 | 3.11 - 6.32 |

| End of Flowering | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

| Seed Formation | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

| (Note: The range of percentages for individual esters reflects the overall variation reported across the vegetation period, with peak oil yield occurring at full flowering. researchgate.net) |

Hormonal Regulation: Plant hormones are key signaling molecules that regulate all aspects of plant growth and development, including the synthesis of secondary metabolites. wikipedia.org Ethylene, a hormone associated with ripening and stress responses, has been shown to directly influence volatile ester production. In kiwifruit, post-harvest ethylene treatment restored the production of various esters that were lost during cold storage, leading to a stronger "tropical" and "fruit candy" aroma. nih.gov Other hormones, such as jasmonates, are well-known for their role in inducing defense gene expression, which can include the production of volatile compounds in response to herbivory or pathogen attack. wikipedia.org For instance, the gene for benzyl-CoA:benzyl alcohol benzoyl transferase (BEBT) in Clarkia breweri is expressed not only in flowers but is also induced in leaves upon physical damage, a response often mediated by jasmonates. nih.gov It is plausible that the biosynthesis of this compound is similarly integrated into the plant's hormonal signaling network, allowing for its production to be coordinated with specific developmental programs or stress responses.

Iv. Biological Function and Ecological Significance in Non Human Systems

Role as a Volatile Organic Compound (VOC) in Inter-organismal Communication

As a Volatile Organic Compound (VOC), 2-Methylbutyl (E)-(+)-2-methylisocrotonate is released by plants into the atmosphere, where it participates in a sophisticated chemical dialogue with other organisms. nsf.govresearchgate.net Plants produce a wide array of VOCs that serve as a chemical language to mediate interactions with their environment, including other plants, microbes, and insects. researchgate.netnih.gov This compound is part of a unique volatile blend that plants can adjust to convey specific information. mdpi.com

The perception of VOCs in plants is a complex process vital for decoding environmental cues. nsf.gov While the direct receptor for this compound has not been identified, recent breakthroughs have illuminated a potential mechanism involving the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway. researchgate.netnih.gov KAI2 is an α/β hydrolase receptor initially known for perceiving karrikins, which are smoke-derived compounds that stimulate seed germination. researchgate.net

Groundbreaking research in 2024 demonstrated that a KAI2 receptor in petunia (Petunia hybrida), specifically PhKAI2ia, can perceive the volatile sesquiterpene (−)-germacrene D. nsf.govnih.gov This perception is stereospecific and triggers a downstream signaling cascade that affects plant development and fitness. nsf.govpurdue.edu The process involves the KAI2 receptor forming a complex with the F-box protein MAX2, which leads to the degradation of a transcriptional repressor (SMAX1), thereby activating a response. purdue.edu This discovery provides a foundational model for how plants perceive certain VOCs, establishing that the KAI2-mediated pathway is a key player in plant olfaction. nsf.govresearchgate.net Although direct evidence for this compound is pending, its nature as a plant-emitted VOC suggests it could be perceived through similar KAI2-dependent or other yet-to-be-discovered receptor systems.

Plants constantly engage in chemical conversations, and VOCs are the primary medium for this airborne communication. mdpi.com When a plant is damaged by herbivores, it releases a specific blend of VOCs, including fatty acid derivatives and terpenoids. frontiersin.org Neighboring plants can "eavesdrop" on these signals, prompting them to activate their own defense systems in preparation for a potential attack. frontiersin.org

The chemical environment created by plant VOC emissions also structures the microbial communities on and around the plant. nih.gov Microorganisms, including bacteria and fungi, can utilize plant-emitted volatiles as a source of carbon or as signaling molecules themselves. nih.gov For example, rhizobacteria can be stimulated by plant volatiles, leading to enhanced root growth and induced systemic resistance in the host plant. nih.gov

As a constituent of the plant's volatile output, this compound contributes to the chemical milieu of the phyllosphere (the leaf surface). This can influence the composition and activity of epiphytic microbes, potentially favoring beneficial microorganisms or deterring pathogenic ones. The complex blend of compounds in essential oils, including esters like the subject compound, is known to possess antimicrobial properties that can directly shape the microbial ecosystem on the plant's surface. researchgate.net

Modulation of Biological Processes

Beyond its role in communication, this compound is a bioactive component within plant extracts that can directly influence physiological and biochemical processes.

Plant essential oils are well-documented for their antioxidant properties, which arise from a complex synergy of their constituent compounds. modares.ac.ir The essential oil of Roman chamomile (Anthemis nobilis), in which this compound (often reported as 2-methylbutyl angelate) is a notable component, has demonstrated significant antioxidant activity. researchgate.netmodares.ac.ir

Table 1: Chemical Composition and Antioxidant Activity of Anthemis nobilis Essential Oil

| Compound | Percentage in Oil (%) | Antioxidant Activity (Method) | Finding | Reference |

|---|---|---|---|---|

| Isobutyl angelate | 37.22% | ABTS | 1.54 µM TE/g | researchgate.net |

| 2-Methylbutyl angelate | 18.71% | DPPH | 1.09 µM TE/g | researchgate.net |

| Methylallyl angelate | 11.85% | CUPRAC | 2.26 µM TE/g | researchgate.net |

| Isobutyl isobutyrate | 5.86% | DPPH | 51.70% inhibition | modares.ac.ir |

The essential oil of Anthemis nobilis is recognized for its broad-spectrum antimicrobial properties, showing efficacy against various bacteria and fungi. researchgate.netlongdom.orgresearchgate.net The antimicrobial action is a result of the combined effects of its many volatile constituents. researchgate.net

GC-MS analyses of Roman chamomile oil have consistently identified a high percentage of esters, with this compound being a significant representative. researchgate.net Research has shown that this essential oil can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi such as Candida albicans. researchgate.netmodares.ac.ir The lipophilic nature of the oil's components allows them to disrupt bacterial cell membranes, leading to growth inhibition. modares.ac.ir While major components like β-Caryophyllene or angelate esters as a class are often highlighted, the specific blend of compounds, including this compound, is critical for the full spectrum of activity. researchgate.net

Table 2: Antimicrobial Activity of Anthemis nobilis Essential Oil Containing 2-Methylbutyl Esters

| Target Microorganism | Activity Observed | Key Oil Components Mentioned | Reference |

|---|---|---|---|

| Staphylococcus aureus | High inhibition | Esters, β-Caryophyllene | modares.ac.irlongdom.org |

| Bacillus subtilis | Pronounced inhibition (MIC = 0.1±0.05) | Angelate esters, Isobutyrates | researchgate.netresearchgate.net |

| Candida albicans | Pronounced inhibition (MIC = 0.07±0.02) | Angelate esters, Isobutyrates | researchgate.net |

No Biological Function Data Available for this compound in Invertebrate Systems

Despite a thorough review of available scientific literature, no specific information has been found regarding the biological function or ecological significance of the chemical compound this compound within non-human systems, particularly concerning its role as a semiochemical in invertebrate ecology.

Extensive searches for data on the chemosensory roles of this compound, including its potential as a pheromone, allomone, or kairomone in invertebrates, yielded no relevant research findings. Consequently, there is no scientific basis to discuss the behavioral responses of any target invertebrate organisms to this compound or to elaborate on the evolution of chemical communication systems involving it.

The compound, also known by synonyms such as 2-Methylbutyl (E)-2-methyl-2-butenoate and 2-methylbutyl tiglate, is documented in chemical databases. However, its interactions with and effects on invertebrate species have not been a subject of published scientific investigation.

Therefore, the requested article sections on its biological function in invertebrate ecology cannot be generated due to the absence of foundational research in this area.

V. Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 2-Methylbutyl (E)-(+)-2-methylisocrotonate from complex mixtures, such as essential oils, and for resolving its isomers.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile compounds like this compound, which is found in some essential oils. juniperus.orgtisserandinstitute.org The gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. uokerbala.edu.iq

For esters of 2-methyl-2-butenoic acid, GC-MS analysis is particularly useful for distinguishing between the geometric isomers, the (E)-isomer (tiglate) and the (Z)-isomer (angelate). researchgate.net While the mass spectra of these isomers are often very similar, subtle differences in the relative intensities of key fragment ions can aid in their differentiation. juniperus.org Specifically, the relative intensities of ion peaks at m/z 83 (the McLafferty rearrangement product of the acid moiety) and m/z 100 (representing the free acid) can be diagnostic. juniperus.orgresearchgate.net

A combination of mass spectral data and Kováts retention indices (RI), determined on GC columns of different polarities, remains the most reliable method for identifying these esters in natural products. juniperus.org The retention index provides a standardized measure of a compound's elution time relative to a series of n-alkanes, which helps in confirming identity by comparing experimental values with those in literature databases. juniperus.orgresearchgate.net

Table 1: Key Mass Spectral Data for Isomer Differentiation

| Ion (m/z) | Description | Significance in Isomer Identification |

|---|---|---|

| 100 | [C₅H₈O₂]⁺ | Represents the molecular ion of the free acid (tiglic or angelic acid). The relative intensity can differ between E and Z isomers. researchgate.net |

| 83 | [C₅H₇O]⁺ | A key fragment ion resulting from the cleavage of the ester. The ratio of m/z 83 to m/z 82 can be indicative. juniperus.org |

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary technique to GC for separating isomers that may be difficult to resolve by gas chromatography, particularly when dealing with thermolabile compounds or when preparative isolation is required. For this compound, HPLC is especially valuable for the separation of its geometric (E/Z) isomers. nih.gov

The separation is typically achieved using normal-phase or reverse-phase chromatography. The choice of column and mobile phase is critical. For instance, reverse-phase HPLC methods using columns like Newcrom R1 with a mobile phase of acetonitrile (B52724) and water can effectively separate structurally similar esters. sielc.com For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

The separation of the (E)- and (Z)-isomers of related butenoic acid esters has been successfully demonstrated on various HPLC columns, including chiral columns which can sometimes resolve geometric isomers. nih.gov The selection of the mobile phase, such as a hexane-ethanol mixture, and its composition can be optimized to achieve baseline resolution between the isomers. nih.gov

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to confirm the molecular structure and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Crucially, NMR is used to definitively assign the geometry at the C=C double bond. The chemical shifts of the vinyl proton and the allylic methyl groups are different for the (E) and (Z) isomers. For the (E)-isomer (tiglate form), the C3-methyl group is cis to the ester carbonyl group, which influences its chemical shift compared to the (Z)-isomer (angelate form), where it is trans. Proton NMR spectra have been used to identify related compounds like methyl angelate. google.com Similarly, ¹³C-NMR spectroscopy is effective in the analysis of essential oils containing hemiterpene esters, providing clear structural data. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by characteristic absorption bands confirming its identity as an α,β-unsaturated ester.

The most prominent peaks include a strong absorption for the C=O (ester carbonyl) stretch, typically found in the region of 1715-1730 cm⁻¹, and a C=C (alkene) stretching vibration around 1650 cm⁻¹. The C-O stretching vibrations of the ester group will also be present, usually as two bands in the 1250-1000 cm⁻¹ region. IR spectra of related esters like 2-methylbutyl acetate (B1210297) and butyl isobutyrate show these characteristic peaks. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. As an α,β-unsaturated ester, this compound contains a chromophore that absorbs in the UV region. The λ(max) for the π → π* transition is expected to be in the range of 215-225 nm.

Table 2: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1715 - 1730 |

| C=C (Alkene) | Stretch | ~1650 |

| C-O (Ester) | Stretch | 1250 - 1000 |

| C-H (sp³ hybridized) | Stretch | 2850 - 3000 |

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Chiral chromatography, using either chiral GC or chiral HPLC, is the most common approach. nih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. mdpi.com

For instance, chiral GC-MS with a cyclodextrin-based CSP has been effectively used to separate the enantiomers of chiral alcohols like 2-pentanol. mdpi.com A similar approach could be applied to analyze the chirality of the 2-methylbutanol portion after hydrolysis of the ester.

Alternatively, direct analysis using chiral HPLC can separate the diastereomers that would result if the acid part were also chiral, or separate the enantiomers of the target compound itself. Chiral HPLC coupled with mass spectrometry (HPLC-ESI-MS/MS) provides a highly sensitive and accurate method for determining the enantiomeric purity of chiral molecules in complex matrices. nih.gov This avoids derivatization steps that might be required for GC analysis. nih.gov

Quantitative Analysis in Complex Biological and Environmental Matrices

The quantitative determination of this compound, a volatile ester and a component of natural fragrances, in complex matrices such as biological fluids (e.g., blood, urine) and environmental samples (e.g., water, air, soil) presents significant analytical challenges. These challenges arise from the compound's volatility, potential for matrix effects, and often low concentrations. Hyphenated chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are the gold standard for such analyses. nih.govroyalsocietypublishing.orgmdpi.com

A common approach for the analysis of volatile compounds like this compound from solid or liquid samples is Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This technique involves the extraction of volatile analytes from the headspace above the sample onto a coated fiber, followed by thermal desorption into the GC-MS system for separation and detection. The choice of SPME fiber coating, extraction time, and temperature are critical parameters that must be optimized to achieve efficient extraction and sensitive detection.

While specific validated methods for this compound are not extensively detailed in publicly available literature, the principles can be inferred from methods developed for similar volatile esters in complex matrices. For instance, the validation of HS-SPME-GC-MS methods for other esters in food and beverage samples demonstrates the expected performance of such a technique. Key validation parameters that would be established include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery (accuracy), and precision (repeatability and reproducibility).

Below is an illustrative data table of typical validation parameters for the quantitative analysis of a volatile ester in a complex matrix using HS-SPME-GC-MS, which would be analogous for this compound.

| Parameter | Typical Performance Characteristics |

| **Linearity (R²) ** | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 5 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 15 µg/L |

| Recovery | 85 - 110% |

| Precision (RSD%) | < 15% |

| This table is illustrative and based on typical performance for related volatile esters; specific values for this compound would require experimental validation. |

In environmental monitoring, the analysis of volatile organic compounds (VOCs) in air and water is crucial. For air analysis, samples can be collected using sorbent tubes followed by thermal desorption and GC-MS analysis. For water samples, purge-and-trap or liquid-liquid extraction techniques can be employed prior to GC-MS analysis. The primary objective in both biological and environmental analyses is to minimize matrix interference and achieve high sensitivity. nih.govroyalsocietypublishing.org

Development of Hyphenated and Novel Analytical Platforms

The field of analytical chemistry is continuously evolving, with a drive towards developing faster, more sensitive, and field-portable instrumentation. rsc.org Hyphenated techniques, which couple a separation method with a detection method, are at the forefront of this development. bohrium.comchromatographytoday.com

Hyphenated Techniques:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS. By selecting a specific precursor ion and monitoring its characteristic product ions, matrix interferences can be significantly reduced, which is particularly advantageous for complex biological and environmental samples. mdpi.com

Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): For extremely complex samples containing numerous volatile compounds, GCxGC-MS provides superior separation power. This technique employs two different GC columns in series, allowing for a much higher resolution of individual components before they enter the mass spectrometer.

The following table summarizes the advantages of advanced hyphenated techniques for the analysis of this compound.

| Technique | Principle | Advantages for this compound Analysis |

| GC-MS/MS | Separation by GC followed by two stages of mass analysis. | Increased selectivity and sensitivity, reduced matrix effects. |

| GCxGC-MS | Comprehensive two-dimensional GC separation before MS detection. | Enhanced peak capacity and resolution for very complex samples. |

Novel Analytical Platforms:

Recent advancements have also focused on the development of novel analytical platforms that offer real-time or on-site analysis capabilities.

Portable GC-MS: Miniaturized GC-MS systems are now available, enabling rapid, in-field screening of VOCs at pollution sites or for point-of-care diagnostics. rsc.orgmdpi.com These instruments are designed for portability and rapid analysis times, though they may have slightly lower sensitivity compared to their laboratory-based counterparts. A portable GC-MS could be deployed for the direct analysis of air quality in an environment where this compound is present.

Sensor-Based Technologies: The development of novel chemical sensors for the real-time monitoring of VOCs is an active area of research. These sensors may be based on various principles, including metal-oxide semiconductors, quartz crystal microbalances, and optical methods. While often less selective than chromatographic methods, they can provide continuous data on the total concentration of volatile compounds in the air. mdpi.com

Electronic Noses (e-noses): These devices consist of an array of non-specific chemical sensors. When exposed to a mixture of volatile compounds, the combined response of the sensor array generates a unique "fingerprint." While not providing quantitative data for a single compound like this compound, they can be used for quality control or to detect changes in the volatile profile of a sample. nih.gov

The development of these advanced analytical methodologies is critical for a comprehensive understanding of the presence, concentration, and behavior of this compound in both biological and environmental systems.

Vi. Theoretical and Computational Investigations

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Methods such as Density Functional Theory (DFT) can be employed to determine optimized geometries, vibrational frequencies, and electronic properties. nist.govwikipedia.org For 2-Methylbutyl (E)-(+)-2-methylisocrotonate, these calculations can elucidate the distribution of electron density, identify the most reactive sites, and predict its spectroscopic characteristics.

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, data from analogous ester compounds can provide a framework for understanding its likely properties. mdpi.comresearchgate.net For instance, calculations on similar ester collectors have shown that the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. mdpi.comresearchgate.net The HOMO-LUMO gap is a crucial parameter for assessing the chemical stability of a molecule.

Illustrative Data Table: Calculated Quantum Chemical Properties of an Analogous Ester

| Property | Calculated Value | Significance |

| Energy of HOMO | -9.5 eV | Indicates the ability to donate electrons. |

| Energy of LUMO | 1.5 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 11.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

This table presents hypothetical data for an analogous ester to illustrate the types of parameters obtained from quantum chemical calculations.

Molecular Modeling and Dynamics Simulations of Conformational Behavior

The three-dimensional shape and flexibility of a molecule are critical to its function, particularly for fragrance compounds that must interact with specific olfactory receptors. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound.

The presence of several rotatable bonds in this compound suggests a complex conformational space. The ester group itself generally prefers a planar Z conformation due to steric and electronic effects. nih.gov However, rotations around the C-C single bonds in the 2-methylbutyl and isocrotonate (B1243802) moieties will lead to a variety of low-energy conformers. MD simulations can track the movement of atoms over time, providing a dynamic picture of the molecule's conformational preferences and the energy barriers between different conformations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are pivotal in drug discovery and are increasingly applied to the field of flavors and fragrances to understand how a molecule's structure relates to its perceived scent and intensity. tandfonline.comresearchgate.net

Prediction of Biological Activity Profiles (e.g., receptor binding)

The interaction of a fragrance molecule with an olfactory receptor is the initial step in odor perception. nih.gov QSAR models can be developed to predict the binding affinity of a series of compounds to a specific receptor, based on a set of calculated molecular descriptors. For this compound, this would involve comparing its structural and electronic features with those of other known odorants. While specific receptor binding studies for this compound are not available, general principles suggest that the shape, size, and electronic properties of the molecule are key determinants of its interaction with olfactory receptors. nih.gov

Understanding Enzyme Substrate Specificity

While primarily relevant for bioactive compounds that are metabolized, understanding enzyme-substrate specificity can also be important for flavor and fragrance compounds, particularly in biological systems like fruits where they are synthesized. nih.govnih.gov Computational docking and molecular dynamics simulations can be used to model the interaction of this compound with the active site of relevant enzymes, such as esterases. These studies can reveal the structural features that are critical for binding and catalysis.

Cheminformatics and Database Applications for Compound Analysis

Cheminformatics leverages computational methods to analyze large datasets of chemical information. researchgate.netcosmeticindex.com Publicly accessible databases like PubChem and ChemSpider contain a wealth of information on chemical compounds, including calculated properties and links to relevant literature. nist.govnih.govchemspider.com

Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C10H18O2 | 170.25 | 3.0 |

| 2-Methylbutyl acetate (B1210297) | C7H14O2 | 130.18 | 2.1 |

| 2-Methylbutyl formate | C6H12O2 | 116.16 | 1.6 |

| 2-Methylbutyl 2-methylbutyrate | C10H20O2 | 172.26 | 3.3 |

| Butanoic acid, 2-methylbutyl ester | C9H18O2 | 158.24 | 2.8 |

Data sourced from PubChem and other chemical databases. nist.govnih.govnist.govyoutube.comresearchgate.net

Virtual Screening and Chemical Space Exploration

Virtual screening is a computational technique used to search large libraries of chemical structures for molecules with desired properties. ebi.ac.uk For the fragrance industry, this can involve screening for novel compounds that are predicted to have a specific scent profile. By defining the chemical space of known fragrance molecules, it is possible to search for new structures, like analogs of this compound, that fall within or near this space. ebi.ac.uk This approach can accelerate the discovery of new and interesting flavor and fragrance ingredients.

Predictive Modeling for Biotransformation Pathways

The biotransformation of xenobiotic compounds, such as the ester this compound, is a critical area of study in toxicology, pharmacology, and environmental science. Understanding the metabolic fate of such a molecule within a biological system is essential for assessing its potential bioactivity and persistence. In the absence of extensive experimental data, theoretical and computational models provide a powerful, efficient, and increasingly accurate means of predicting these metabolic pathways. nih.govnih.gov These in silico approaches utilize the known chemical structure of a parent compound to forecast its metabolites by simulating enzymatic reactions.

Predictive modeling for biotransformation is generally accomplished through several computational techniques, which can be used independently or in combination:

Knowledge-Based Systems: These systems employ a curated set of biotransformation rules derived from extensive experimental data. nih.gov Software platforms like BioTransformer 3.0 or MetaDrug apply these rules, which represent common enzymatic reactions (e.g., oxidation, hydrolysis, conjugation), to a query molecule to generate a list of probable metabolites. nih.govbiotransformer.canih.gov For instance, a rule for ester hydrolysis would be automatically applied to a compound recognized as an ester.

Machine Learning and QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate specific molecular features (descriptors) with a particular metabolic outcome, such as the likelihood of being a substrate for a specific enzyme. nih.govresearchgate.net These models are trained on large datasets of known substrates and non-substrates to "learn" the structural attributes that favor metabolism.

Structure-Based and Docking Models: When the three-dimensional structure of a metabolizing enzyme is known, molecular docking simulations can be performed. moldiscovery.com Programs like MetaSite can virtually place the substrate molecule into the enzyme's active site. moldiscovery.com This method assesses the physical fit and the proximity of the substrate's reactive sites to the enzyme's catalytic center, providing predictions of both substrate suitability and the specific site of metabolism (regioselectivity). moldiscovery.com

For this compound, a predictive model would analyze its structure to identify functional groups and atoms susceptible to enzymatic attack. The primary structural features are the ester linkage, the carbon-carbon double bond (alkene), and several aliphatic carbon atoms.

The most prominent and predictable biotransformation pathway for this compound is the hydrolysis of its ester bond. This reaction is typically catalyzed by carboxylesterase enzymes, which are widespread in various organisms. The hydrolysis would cleave the molecule into its constituent alcohol and carboxylic acid. nih.gov

Beyond this primary pathway, computational models would explore secondary, oxidative pathways, primarily mediated by Cytochrome P450 (CYP) monooxygenases. nih.gov Potential sites for oxidation on the this compound molecule include:

The Carbon-Carbon Double Bond: This site is susceptible to epoxidation, resulting in the formation of an epoxide ring across the former double bond. nih.gov

Aliphatic Carbon Atoms: The various C-H bonds on the 2-methylbutyl group and the methyl groups are all potential sites for hydroxylation. Reactivity-based models and docking simulations would rank these sites based on factors like bond dissociation energy and accessibility within the CYP active site. nih.govchemaxon.com

The output from a predictive biotransformation tool is typically a ranked list of potential metabolites, often including a likelihood score and the enzymatic reaction responsible. The following table provides a hypothetical illustration of such an output for this compound, based on established biochemical principles.

Interactive Data Table: Predicted Biotransformation Pathways for this compound

| Predicted Metabolite | Parent Compound | Predicted Enzymatic Reaction | Specific Transformation | Predicted Likelihood |

| (E)-2-Methylisocrotonic acid | This compound | Carboxylesterase | Ester Hydrolysis | High |

| 2-Methyl-1-butanol (B89646) | This compound | Carboxylesterase | Ester Hydrolysis | High |

| 2-Methylbutyl 2,3-epoxy-2-methylbutanoate | This compound | Cytochrome P450 (CYP) | Epoxidation of Alkene | Moderate |

| (4-Hydroxy-2-methylbutyl) (E)-(+)-2-methylisocrotonate | This compound | Cytochrome P450 (CYP) | Aliphatic Hydroxylation | Low |

| 2-Methylbutyl (E)-(+)-2-(hydroxymethyl)isocrotonate | This compound | Cytochrome P450 (CYP) | Aliphatic Hydroxylation | Low |

This predictive approach allows researchers to generate testable hypotheses about the metabolic fate of a compound before conducting extensive in vitro or in vivo experiments. By identifying the most likely metabolites, efforts can be focused on synthesizing these specific compounds as analytical standards and developing targeted assays to confirm their presence in biological samples.

Vii. Environmental Fate and Biogeochemical Transformations

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photolysis and hydrolysis. These pathways are significant for esters, especially those with structural features like unsaturation, which can influence their reactivity.

Indirect photolysis, mediated by photochemically produced reactive species like hydroxyl radicals (•OH) in the atmosphere and aquatic environments, is likely a significant degradation pathway for volatile esters. The rate of these reactions is dependent on the concentration of these radicals and the specific rate constant for their reaction with the compound.

Table 1: Factors Influencing Photolytic Degradation of Unsaturated Esters

| Factor | Influence on Degradation | Reference |

| UV Radiation | Primary driver of photolysis. | nih.gov |

| pH | Can affect the chemical species present and reaction rates. | nih.gov |

| Photosensitizers (e.g., TiO2) | Can promote the formation of reactive species, enhancing degradation. | nih.gov |

| Reactive Oxygen Species (e.g., H2O2) | Can accelerate the breakdown of organic compounds. | nih.gov |

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, leading to the formation of the parent alcohol and carboxylic acid. acs.orgepa.gov The reaction can be catalyzed by acid or base, or it can occur under neutral conditions. acs.orgepa.gov The rate of hydrolysis is dependent on pH and temperature. nist.gov For 2-Methylbutyl (E)-(+)-2-methylisocrotonate, hydrolysis would yield 2-methylbutanol and (E)-2-methylisocrotonic acid.

The general mechanism for base-catalyzed hydrolysis of esters, which is often the most significant hydrolytic pathway in the environment, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. epa.gov While specific kinetic data for this compound is unavailable, the half-life of similar esters can range from days to years depending on environmental conditions. nist.govresearchgate.net The structure of the ester, including the branching in both the alcohol and acid moieties, can influence the rate of hydrolysis.

Table 2: General Products of Ester Hydrolysis

| Reactant | Products | Catalyst | Reference |

| Ester + Water | Carboxylic Acid + Alcohol | Acid or Base | acs.orgunl.edu |

Biotic Transformation and Biodegradation Processes

Biotic processes, driven by microorganisms and their enzymes, are fundamental to the ultimate breakdown of many organic compounds in the environment.

The biodegradation of esters in the environment is a well-documented process carried out by a wide range of bacteria and fungi. researchgate.netnih.gov The initial step in the microbial metabolism of esters is typically hydrolysis by esterase enzymes, breaking the ester bond to release the alcohol and carboxylic acid. nih.govnih.gov In the case of this compound, this would result in the formation of 2-methylbutanol and (E)-2-methylisocrotonic acid.

These initial transformation products are then further metabolized by microorganisms. Short-chain branched alcohols like 2-methylbutanol are generally expected to be readily biodegradable. The (E)-2-methylisocrotonic acid, also known as crotonic acid, can be metabolized through various pathways, including those involved in fatty acid metabolism. wikipedia.org Studies on compounds with similar structures, such as crotonate, show that they can be utilized by various bacteria. nih.govnih.gov

The key enzymes involved in the initial breakdown of this compound in the environment are esterases. nih.govsigmaaldrich.com These enzymes are ubiquitous in soil and aquatic ecosystems. Esterases catalyze the hydrolysis of the ester bond, a crucial first step for further degradation. unl.edugoogle.com Following hydrolysis, the resulting alcohol and carboxylic acid are catabolized through central metabolic pathways. For instance, the alcohol can be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can then enter the Krebs cycle. youtube.com The unsaturated carboxylic acid can be metabolized via pathways similar to beta-oxidation.

Table 3: Key Enzyme Classes in the Biodegradation of Esters

| Enzyme Class | Function | Reference |

| Esterases | Catalyze the hydrolysis of ester bonds. | nih.govnih.gov |

| Alcohol Dehydrogenases | Oxidize alcohols to aldehydes or ketones. | youtube.com |

| Aldehyde Dehydrogenases | Oxidize aldehydes to carboxylic acids. | youtube.com |

Environmental Partitioning and Mobility Studies

The environmental partitioning and mobility of a chemical determine its distribution in different environmental compartments (air, water, soil, and biota). For a volatile organic compound like this compound, properties such as vapor pressure and the octanol-water partition coefficient (Kow) are critical in predicting its environmental behavior. nih.govconicet.gov.arcarnegiescience.eduacs.org

Given its nature as a fragrance compound, it is expected to have a relatively high vapor pressure, leading to its partitioning into the atmosphere. freeyourself.com Its mobility in soil will be governed by its water solubility and its tendency to sorb to organic matter. Compounds with low water solubility and moderate to high Kow values tend to be less mobile in soil and can partition to sediments in aquatic systems. usgs.gov The transport of such volatile compounds can occur over long distances in the atmosphere. nih.gov

Table 4: Physicochemical Properties Influencing Environmental Partitioning

| Property | Significance for Environmental Fate | Reference |

| Vapor Pressure | Determines the tendency of a compound to volatilize into the atmosphere. | nih.govnist.gov |

| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for a compound to bioaccumulate and sorb to organic matter. | carnegiescience.edudss.go.th |

| Water Solubility | Affects the compound's mobility in soil and its concentration in aquatic systems. | researchgate.netusgs.gov |

Air-Water and Soil-Water Partitioning Behavior

The partitioning of a chemical between different environmental phases is a critical determinant of its distribution and potential for transport. Key parameters governing this behavior are the Henry's Law constant for air-water partitioning and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for soil-water partitioning.

Air-Water Partitioning

Soil-Water Partitioning

The soil organic carbon-water partitioning coefficient (Koc) describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. A high Koc value indicates strong adsorption to soil particles and low mobility, whereas a low Koc value suggests higher mobility in the soil and a greater potential to leach into groundwater.

Experimental Koc values for this compound are not available in the public domain. However, predictive models based on the compound's octanol-water partition coefficient (log Kow) are commonly used to estimate Koc. The log Kow for this compound is estimated to be around 3.0, indicating a moderate degree of lipophilicity. Based on this, the Koc value can be estimated using quantitative structure-activity relationship (QSAR) models found in tools like EPI Suite™ epa.govepisuite.dev. It is anticipated that the Koc value would fall into a range indicating low to moderate mobility in soil.

Table 1: Estimated Partitioning Properties of this compound

| Parameter | Estimated Value | Method | Implication |

|---|---|---|---|

| Henry's Law Constant (H) | Moderate | Group Contribution Method (e.g., EPI Suite™) | Moderate potential for volatilization from water to air. |

| Soil Adsorption Coefficient (log Koc) | Low to Moderate | Estimation from log Kow (e.g., EPI Suite™) | Potential for some mobility in soil and leaching to groundwater. |

Note: The values in this table are estimations based on predictive models and data for structurally similar compounds, as specific experimental data was not found in the reviewed literature.

Adsorption to Environmental Particulates

The adsorption of this compound to environmental particulates such as soil and sediment is primarily governed by its Koc value. As discussed, with an estimated log Kow of approximately 3.0, the compound is expected to exhibit some degree of adsorption to organic matter in these matrices.

The extent of adsorption is influenced by various factors including the organic carbon content of the soil or sediment, soil pH, and the presence of other organic compounds. In soils with higher organic matter content, the adsorption of this moderately lipophilic compound would be more significant, reducing its bioavailability and mobility. Conversely, in sandy soils with low organic content, the compound would be more mobile and more likely to partition into the aqueous phase.

Identification and Characterization of Environmental Metabolites and Degradation Products

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation and abiotic hydrolysis. While specific studies on the environmental metabolites of this exact compound are scarce, its chemical structure as an unsaturated ester allows for predictions of its likely degradation pathways based on the fate of similar compounds.

The primary route of degradation for esters in the environment is typically through hydrolysis of the ester bond. libretexts.org This reaction can be catalyzed by acids, bases, or enzymes present in microorganisms. jove.comnih.gov The hydrolysis of this compound would yield two primary degradation products:

2-Methyl-1-butanol (B89646): This is a naturally occurring alcohol found in various fruits, as well as in fermented beverages like wine and beer. epa.govwikipedia.org It is known to be readily biodegradable in the environment. nih.gov

(E)-2-Methyl-2-butenoic acid (Tiglic acid): This is an unsaturated monocarboxylic acid. Unsaturated carboxylic acids are generally susceptible to microbial degradation.

The biodegradation of the parent ester is likely to be initiated by esterase enzymes produced by a wide range of environmental microorganisms. nih.gov Following the initial hydrolysis, the resulting alcohol (2-methyl-1-butanol) and carboxylic acid (tiglic acid) would be further metabolized. 2-Methyl-1-butanol is expected to be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways. Tiglic acid, being an unsaturated acid, would likely be metabolized through pathways that involve the hydration of the double bond and subsequent oxidation, eventually leading to its incorporation into microbial biomass or complete mineralization to carbon dioxide and water.

Table 2: Predicted Environmental Metabolites and Degradation Products of this compound

| Precursor Compound | Degradation Process | Primary Metabolite/Degradation Product | Chemical Structure of Product | Further Degradation |

|---|---|---|---|---|

| This compound | Hydrolysis (biotic and abiotic) | 2-Methyl-1-butanol | CH₃CH₂CH(CH₃)CH₂OH | Readily biodegradable |

| This compound | Hydrolysis (biotic and abiotic) | (E)-2-Methyl-2-butenoic acid (Tiglic acid) | CH₃CH=C(CH₃)COOH | Susceptible to microbial degradation |

Note: The information in this table is based on predicted degradation pathways for esters and related compounds, as specific experimental studies on the metabolites of this compound were not found in the reviewed literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.